molecular formula C25H23ClN2O5S B11491870 ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11491870
M. Wt: 499.0 g/mol
InChI Key: UMXGRQOBRXRWCG-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a sulfonamide group, a methoxyphenyl group, and a chlorophenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the sulfonamide, methoxyphenyl, and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several potential scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, potentially modulating their activity . The sulfonamide group may also play a role in the compound’s biological activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the sulfonamide group, in particular, sets it apart from many other indole derivatives and may enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonylamino]-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-25(29)24-16(2)28(19-8-10-20(32-3)11-9-19)23-14-7-18(15-22(23)24)27-34(30,31)21-12-5-17(26)6-13-21/h5-15,27H,4H2,1-3H3

InChI Key

UMXGRQOBRXRWCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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